

Spectroscopic Profile of 4-fluoro-N,N-dimethylbenzamide: A Technical Guide

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Compound of Interest

Compound Name: 4-fluoro-N,N-dimethylbenzamide

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This technical guide provides a comprehensive overview of the key spectroscopic data for the chemical compound **4-fluoro-N,N-dimethylbenzamide** (C₉H₁₀FNO). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of **4-fluoro-N,N-dimethylbenzamide**.

Table 1. ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.49	Doublet	8.6	2H	Aromatic CH (ortho to C=O)
7.43	Doublet	8.6	2H	Aromatic CH (ortho to F)
2.91	Triplet	22.5	6H	N-CH ₃
Solvent: DMSO[1]				

Note: The observation of a triplet for the N-methyl protons is atypical and may be due to restricted rotation around the C-N amide bond at the temperature of data acquisition, leading to complex splitting. Typically, two singlets or a single broad singlet would be expected.

Table 2. ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
169.15	C=O (Amide Carbonyl)
163.59, 161.14	C-F (Fluorinated Aromatic Carbon)
132.85	Quaternary Aromatic Carbon (C-C=O)
129.47	Aromatic CH (ortho to C=O)
115.15	Aromatic CH (ortho to F)
39.72, 34.79	N-CH ₃ (Dimethylamino Carbons)
Solvent: DMSO[1]	

Table 3. Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3100-3000	Medium	Aromatic C-H Stretch
2950-2850	Medium	Aliphatic C-H Stretch (Methyl)
1670-1640	Strong	C=O Amide Stretch
1600-1475	Medium	Aromatic C=C Stretch
1270-1200	Strong	Aromatic C-F Stretch
1250-1000	Medium	C-N Stretch

Note: This table is based on characteristic absorption frequencies for the respective functional groups.[2]

Table 4. Mass Spectrometry (MS) Data

m/z (Mass-to-Charge Ratio)	Interpretation
167.07	[M] ⁺ Molecular Ion
123.04	[M - N(CH ₃) ₂] ⁺ Loss of dimethylamino group
95.01	[C ₆ H ₄ F] ⁺ Fluorophenyl fragment
75.00	[C ₆ H ₃] ⁺ Loss of F from fluorophenyl fragment

Note: Molecular weight calculated for C₉H₁₀FNO. Fragmentation pattern is predicted based on common pathways for N,N-dimethylbenzamides.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **4-fluoro-N,N-dimethylbenzamide** was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.
- **Instrumentation:** ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.^[1]
- **Data Acquisition for ¹H NMR:** The spectrum was acquired using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).
- **Data Acquisition for ¹³C NMR:** The spectrum was acquired using a standard proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak (DMSO-d₆ at δ 39.52).

Infrared (IR) Spectroscopy

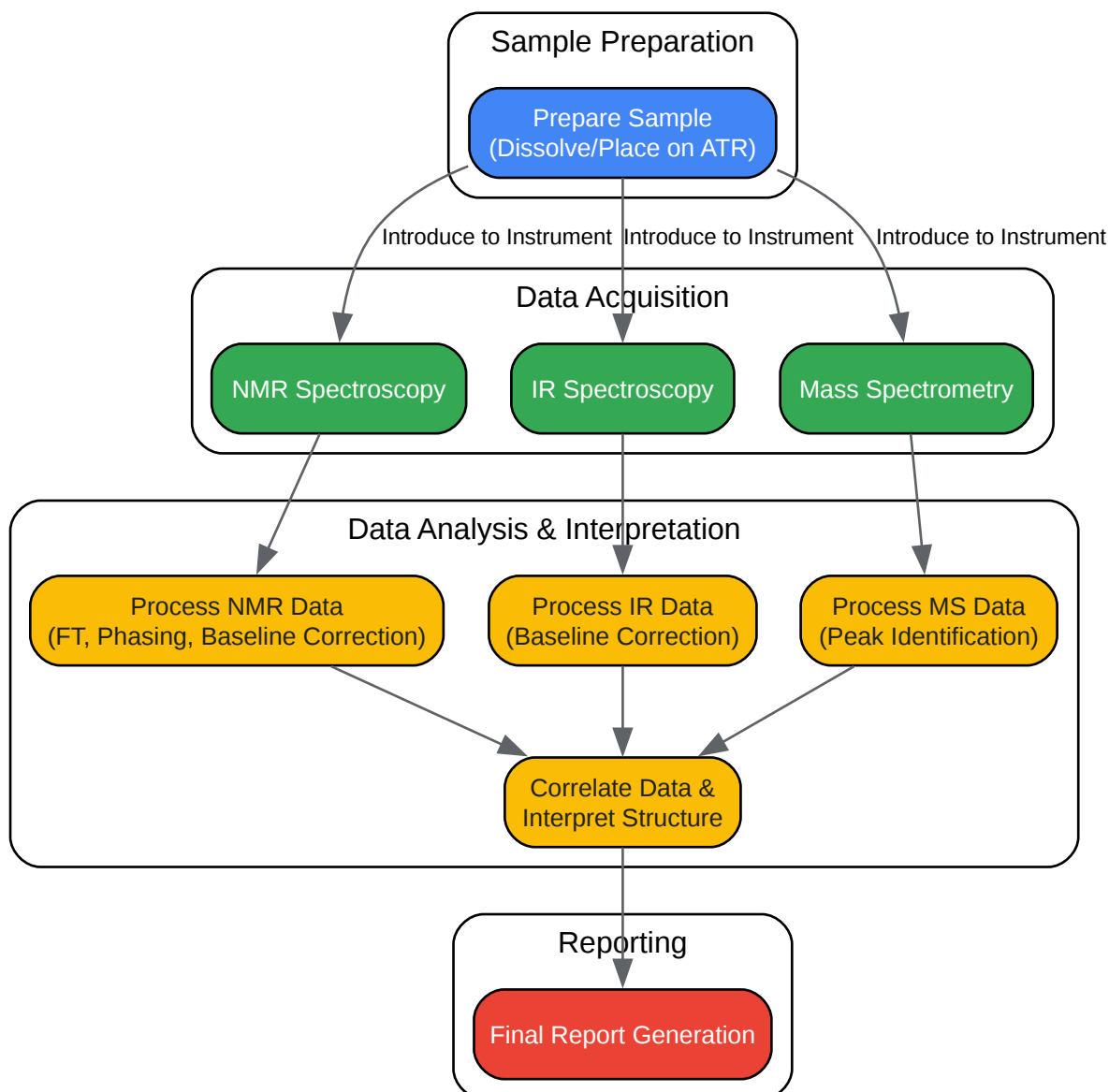
- **Sample Preparation:** A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** An FTIR spectrometer was used to record the spectrum.
- **Data Acquisition:** The spectrum was acquired in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement. The final spectrum represents an average of 16 scans to ensure a high signal-to-noise ratio.

Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of the sample was prepared in a suitable volatile solvent, such as methanol or acetonitrile.
- **Instrumentation:** A mass spectrometer equipped with an Electron Ionization (EI) source was used.
- **Data Acquisition:** The sample was introduced into the ion source. The mass spectrum was recorded in the m/z range of 50-500. The ionization energy was set to a standard 70 eV.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow from sample handling to final data analysis in a typical spectroscopic characterization of a chemical compound.



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General workflow for spectroscopic analysis.

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References

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. eng.uc.edu [eng.uc.edu]
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